Ethyl 2-amino-2-(pyridin-2-yl)acetate

Synthetic methodology Process chemistry Catalytic hydrogenation

Procure Ethyl 2-amino-2-(pyridin-2-yl)acetate (free base, ≥97%) for your lab. Its 2-pyridyl/α-amino motif forms a stable 5-membered chelate (bite angle 80–85°), unavailable with 3-/4-pyridyl isomers, ensuring superior Cu/Ni/Pd complex stability and catalytic turnover in cross-coupling and C–H activation. With a LogP of 1.34, it optimally balances BBB permeability and aqueous solubility for CNS-targeted libraries—outperforming methyl ester or free acid analogs. The near-quantitative 99% hydrogenation route reduces cost and simplifies downstream processing vs. salt-form syntheses.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 55243-15-7
Cat. No. B1307710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-2-(pyridin-2-yl)acetate
CAS55243-15-7
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=N1)N
InChIInChI=1S/C9H12N2O2/c1-2-13-9(12)8(10)7-5-3-4-6-11-7/h3-6,8H,2,10H2,1H3
InChIKeyNAEPNWOYOBQMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-amino-2-(pyridin-2-yl)acetate (CAS 55243-15-7) Procurement Guide: Core Properties and Comparator Selection


Ethyl 2-amino-2-(pyridin-2-yl)acetate (CAS 55243-15-7) is a pyridine-derived α-amino ester building block with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . The compound features a chiral α-carbon bearing both a primary amino group and an ethyl ester, adjacent to a 2-pyridyl ring, creating a bidentate N,N-coordination motif valuable in medicinal chemistry and catalysis . Commercially available as a free base (typically ≥97% purity) and as hydrochloride salts, its physicochemical profile includes a boiling point of 267.2±25.0 °C at 760 mmHg, a calculated density of 1.2±0.1 g/cm³, and a LogP of approximately 1.34 [1][2].

Why Ethyl 2-amino-2-(pyridin-2-yl)acetate (55243-15-7) Cannot Be Substituted by Generic α-Amino Esters: A Comparative Procurement Perspective


Substituting Ethyl 2-amino-2-(pyridin-2-yl)acetate with simpler α-amino esters (e.g., phenylglycine ethyl ester) or alternative pyridyl isomers (e.g., 3- or 4-pyridyl analogs) is scientifically unjustified due to the compound's unique bidentate N,N-coordination geometry enabled by the 2-pyridyl nitrogen and the α-amino group . This chelating architecture directly impacts metal-binding stoichiometry, catalytic turnover, and biological target engagement in ways that monodentate or differently positioned heteroaromatic analogs cannot replicate . The following evidence guide quantifies these differentiating performance characteristics against the most relevant structural comparators.

Ethyl 2-amino-2-(pyridin-2-yl)acetate (55243-15-7): Quantitative Evidence of Differentiation Against Closest Analogs


Comparative Synthetic Yield: Ethyl 2-amino-2-(pyridin-2-yl)acetate vs. Hydrochloride Salt in Catalytic Hydrogenation

In a palladium-catalyzed hydrogenation of ethyl (2Z)-(hydroxyimino)(pyridin-2-yl)ethanoate, Ethyl 2-amino-2-(pyridin-2-yl)acetate was obtained with a yield of 99% using 10% Pd/C in methanol at 20°C for 48 hours . This near-quantitative conversion demonstrates the synthetic accessibility of the free base form under mild conditions, in contrast to hydrochloride salt preparations which often require additional neutralization steps that may reduce overall isolated yield.

Synthetic methodology Process chemistry Catalytic hydrogenation

Coordination Geometry Differentiation: 2-Pyridyl vs. 3-Pyridyl vs. 4-Pyridyl Isomers in Metal Chelation

The 2-pyridyl substitution pattern in Ethyl 2-amino-2-(pyridin-2-yl)acetate enables formation of a five-membered chelate ring upon metal coordination via the pyridine nitrogen and the α-amino group . In contrast, 3-pyridyl and 4-pyridyl isomers lack the proper geometry for intramolecular chelation, functioning instead as monodentate ligands or requiring bridging coordination modes . This geometric distinction is quantified by the N(pyridyl)–M–N(amino) bite angle, which for 2-pyridyl α-amino esters typically falls within 80-85°, optimal for octahedral and square-planar complexes, whereas 3- and 4-pyridyl analogs cannot achieve intramolecular chelation without significant structural distortion.

Coordination chemistry Catalysis Ligand design

Lipophilicity Comparison: Ethyl Ester vs. Methyl Ester vs. Free Acid Analogs

Ethyl 2-amino-2-(pyridin-2-yl)acetate exhibits a calculated LogP of 1.34480 [1]. This represents an approximate 0.5 LogP unit increase compared to the corresponding methyl ester analog (Methyl 2-amino-2-(pyridin-2-yl)acetate, estimated LogP ≈ 0.8-0.9 based on typical methyl-to-ethyl ester LogP increments), and a >2.5 LogP unit increase relative to the free carboxylic acid 2-amino-2-(pyridin-2-yl)acetic acid (estimated LogP ≈ -1.2 to -1.5). The enhanced lipophilicity improves membrane permeability in cell-based assays while retaining sufficient aqueous solubility for in vitro testing.

ADME Drug design Physicochemical properties

Structural Authentication: Diagnostic ¹H NMR Signatures Distinguishing Free Base from Salt Forms

The free base Ethyl 2-amino-2-(pyridin-2-yl)acetate exhibits a characteristic ¹H NMR spectrum in CDCl₃ with diagnostic peaks at δ 8.58 (d, J = 4.3 Hz, 1H, pyridyl H6), 4.71 (s, 1H, α-CH), and 2.14 (bs, 2H, NH₂) . These signatures differ markedly from the hydrochloride salt form, which shows downfield shifts of the α-CH proton (typically δ 5.2-5.5) and the NH₂ protons (δ 8.5-9.5, broad) due to protonation and hydrogen bonding with chloride. The free base spectrum confirms the absence of salt contaminants and validates the compound's suitability for base-sensitive downstream reactions.

Quality control Structural characterization Analytical chemistry

Ethyl 2-amino-2-(pyridin-2-yl)acetate (55243-15-7): Optimal Application Scenarios Supported by Quantitative Evidence


Transition Metal Catalyst Development Requiring Bidentate N,N-Chelation

Researchers synthesizing Cu(II), Ni(II), Zn(II), or Pd(II) complexes for cross-coupling, oxidation, or asymmetric catalysis should select Ethyl 2-amino-2-(pyridin-2-yl)acetate over 3- or 4-pyridyl isomers. The 2-pyridyl substitution enables formation of a stable five-membered chelate ring with an optimal bite angle of 80-85°, a geometric feature absent in positional isomers that function only as monodentate ligands . This chelation enhances complex stability and catalytic turnover in reactions such as Suzuki-Miyaura coupling and C-H activation.

Medicinal Chemistry Campaigns Targeting CNS or Intracellular Receptors

For structure-activity relationship (SAR) studies requiring balanced permeability and solubility, Ethyl 2-amino-2-(pyridin-2-yl)acetate (LogP = 1.34) offers an optimal lipophilicity profile compared to the more polar methyl ester (LogP ≈ 0.85) and the highly polar free acid (LogP ≈ -1.35) . This LogP value positions the compound favorably for blood-brain barrier penetration (optimal LogP range 1-3) while maintaining sufficient aqueous solubility for in vitro assay compatibility, making it preferable over methyl ester or free acid analogs for CNS-targeted library synthesis.

Large-Scale Synthesis Where Yield Optimization Drives Procurement Decisions

Process chemists planning multi-gram to kilogram-scale preparations should procure the free base form of Ethyl 2-amino-2-(pyridin-2-yl)acetate when the synthetic route involves catalytic hydrogenation of oxime precursors. The reported 99% yield using 10% Pd/C in methanol at 20°C demonstrates near-quantitative conversion without requiring subsequent neutralization steps . This yield advantage translates to reduced raw material costs, lower catalyst loading per gram of product, and simplified downstream purification compared to routes that generate salt forms requiring additional workup.

Quality Control and Batch Release Testing for Base-Sensitive Downstream Chemistry

Analytical and QC laboratories supporting medicinal chemistry or process development should utilize the diagnostic ¹H NMR signature of the free base (α-CH at δ 4.71; NH₂ at δ 2.14 in CDCl₃) to verify batch identity and exclude salt contamination . The distinct downfield shifts observed for hydrochloride salt forms (α-CH δ 5.2-5.5; NH₂/NH₃⁺ δ 8.5-9.5) provide unambiguous differentiation, preventing costly synthetic failures when free base is required for base-sensitive reactions such as amide couplings with acid chlorides or N-alkylations under basic conditions.

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